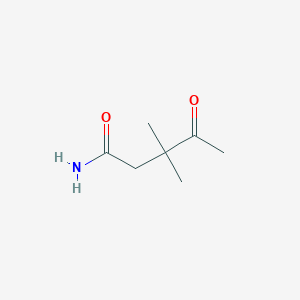![molecular formula C9H8O2 B14463994 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde CAS No. 72602-64-3](/img/structure/B14463994.png)
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is also known as norbornadiene dicarbaldehyde and has the molecular formula C9H8O2. Its structure consists of a bicyclo[2.2.1]heptane framework with two aldehyde groups attached at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and acetylenedicarboxylic acid, followed by hydrolysis and oxidation to introduce the aldehyde groups . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve the use of solvents such as ethanol, THF, or dichloromethane, and may require specific temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Primary alcohols (from reduction)
- Various substituted derivatives (from nucleophilic substitution)
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde groups. These groups can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A related compound without the aldehyde groups, used as an intermediate in organic synthesis.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: The oxidized form of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde, used in the synthesis of various derivatives.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to the presence of two reactive aldehyde groups, which allow it to undergo a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and valuable for various scientific research applications.
Properties
CAS No. |
72602-64-3 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,4-7H,3H2 |
InChI Key |
RGKMJRDMXSNTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
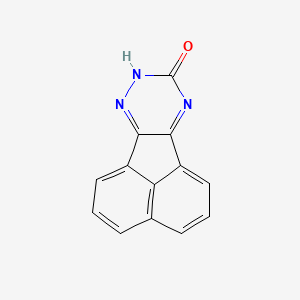
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
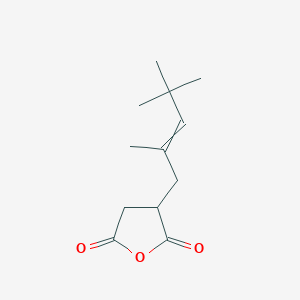
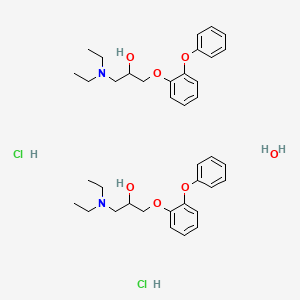
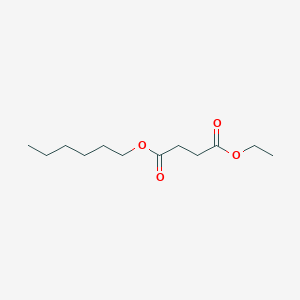
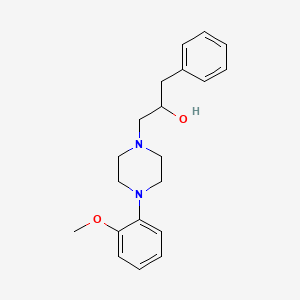

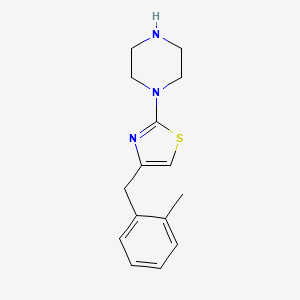
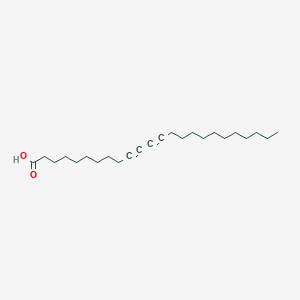
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
